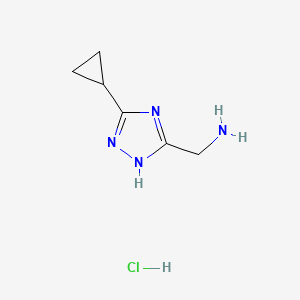
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C6H10N4Cl
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclopropylamine and formaldehyde .
Reaction Steps: The cyclopropylamine reacts with formaldehyde to form an intermediate imine, which is then cyclized under acidic conditions to form the triazole ring.
Hydrochloride Formation: The resulting triazole is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: The compound is produced in batches using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH.
Purification: The product is purified using crystallization techniques to achieve the desired purity level.
Wissenschaftliche Forschungsanwendungen
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of action
1,2,4-Triazoles are known to interact with a variety of biological targets. For example, some triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes .
Mode of action
The interaction of triazoles with their targets often results in the inhibition of the target’s function. For example, in the case of lanosterol 14α-demethylase, the inhibition of this enzyme by triazoles leads to a depletion of ergosterol and an accumulation of 14α-methyl sterols, which disrupts the integrity of the fungal cell membrane .
Biochemical pathways
The primary biochemical pathway affected by triazoles is the ergosterol biosynthesis pathway in fungi. By inhibiting lanosterol 14α-demethylase, triazoles disrupt this pathway, leading to effects on fungal growth and survival .
Pharmacokinetics
The ADME properties of triazoles can vary widely depending on the specific compound. Some triazoles are well absorbed orally and have good bioavailability, while others may be more effectively delivered by other routes. The metabolism of triazoles also varies, with some compounds being extensively metabolized in the liver .
Result of action
The ultimate effect of triazoles on cells is often growth inhibition or cell death, particularly in fungi. This is due to the disruption of cell membrane integrity caused by the depletion of ergosterol and accumulation of 14α-methyl sterols .
Action environment
The efficacy and stability of triazoles can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound .
Analyse Chemischer Reaktionen
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often involving halogenating agents like phosphorus pentachloride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phosphorus pentachloride, halogenating agents, polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxo-compounds depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound.
Substitution Products: Halogenated derivatives of the triazole ring.
Vergleich Mit ähnlichen Verbindungen
(5-cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
1H-1,2,4-triazole derivatives
Other triazole-based compounds
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-3-5-8-6(10-9-5)4-1-2-4;/h4H,1-3,7H2,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWFLNSZPDWUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-11-6 |
Source


|
| Record name | (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

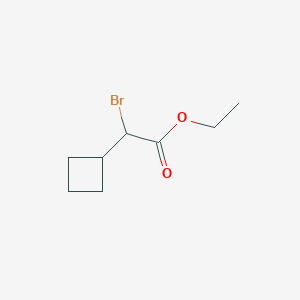
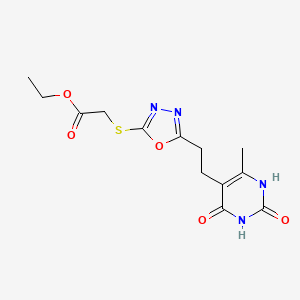

![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)
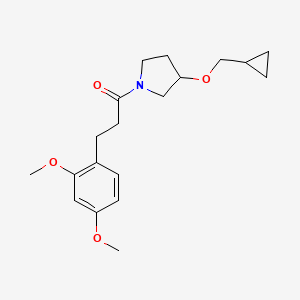

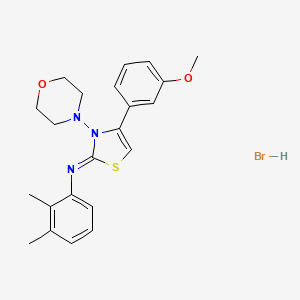
![2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamido]benzamide](/img/structure/B2973448.png)
![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)
![2-{2-[(4-Methoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2973452.png)
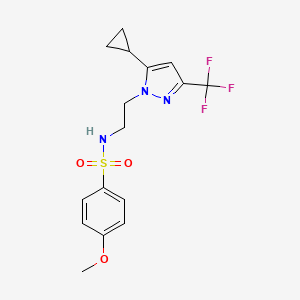
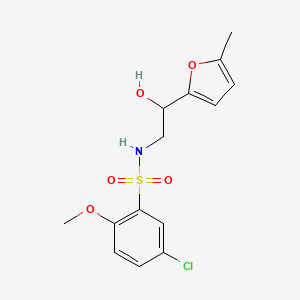
![1-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazine](/img/structure/B2973457.png)
